17:0-14:1 PE-d5

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C36H70NO8P |

|---|---|

Molekulargewicht |

680.9 g/mol |

IUPAC-Name |

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate |

InChI |

InChI=1S/C36H70NO8P/c1-3-5-7-9-11-13-15-16-17-19-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37)45-36(39)29-27-25-23-21-18-14-12-10-8-6-4-2/h10,12,34H,3-9,11,13-33,37H2,1-2H3,(H,40,41)/b12-10-/t34-/m1/s1/i32D2,33D2,34D |

InChI-Schlüssel |

QWRIURIVRIHUFS-WQUZVJHDSA-N |

Isomerische SMILES |

[2H][C@@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC)(C([2H])([2H])OP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\CCCC |

Kanonische SMILES |

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to 17:0-14:1 PE-d5: An Internal Standard for Quantitative Lipidomics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 17:0-14:1 PE-d5, a deuterated phosphatidylethanolamine (B1630911) used as an internal standard in mass spectrometry-based lipidomics. This document outlines its chemical properties, its role in quantitative analysis, detailed experimental protocols, and its relevance in cellular signaling pathways.

Introduction to this compound

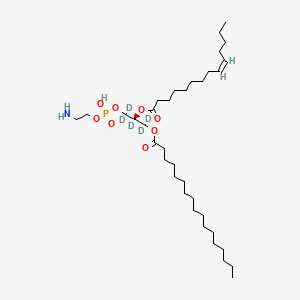

1-heptadecanoyl-2-myristoleoyl-sn-glycero-3-phosphoethanolamine-d5 (this compound) is a synthetic, stable isotope-labeled phospholipid. Its chemical structure consists of a glycerol (B35011) backbone esterified with a saturated fatty acid (heptadecanoic acid, 17:0) at the sn-1 position, a monounsaturated fatty acid (myristoleic acid, 14:1) at the sn-2 position, and a phosphoethanolamine headgroup. The "d5" designation indicates that five hydrogen atoms on the glycerol backbone have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for the accurate quantification of endogenous phosphatidylethanolamine (PE) species in complex biological samples.

The use of deuterated standards is a cornerstone of precise and accurate lipid quantification in mass spectrometry.[1] By introducing a known amount of the deuterated standard into a sample at the beginning of the workflow, it co-elutes with the endogenous analyte and experiences similar ionization and fragmentation, allowing for correction of sample loss during preparation and variations in instrument response.[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Systematic Name | 1-heptadecanoyl-2-myristoleoyl-sn-glycero-3-phosphoethanolamine-d5 | [3] |

| Molecular Formula | C₃₆H₆₅D₅NO₈P | [3] |

| Molecular Weight | 680.96 g/mol | [3] |

| Exact Mass | 680.52 Da | [3] |

| CAS Number | 2342575-78-2 | [3] |

| Purity | >99% | [3] |

| Storage Temperature | -20°C | [3] |

Application in Quantitative Lipidomics: Experimental Workflow

The following section details a general workflow for the quantitative analysis of phosphatidylethanolamines in biological samples using this compound as an internal standard.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the extraction and analysis of phosphatidylethanolamines from plasma samples.

Materials:

-

This compound internal standard solution (e.g., 1 mg/mL in methanol)

-

Methyl-tert-butyl ether (MTBE), HPLC grade

-

Methanol (B129727) (MeOH), HPLC grade

-

Water, HPLC grade

-

Formic acid, LC-MS grade

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Isopropanol (IPA), LC-MS grade

Procedure:

-

Sample Preparation and Spiking:

-

Thaw plasma samples on ice.

-

To 25 µL of plasma in a glass tube, add 34 µL of the internal standard mix containing this compound. The final concentration of the internal standard in the analysis vial should be optimized for your instrument, but a starting point is 150 ng/mL.[4]

-

Vortex the mixture briefly.

-

-

Lipid Extraction (MTBE Method):

-

Add 231 µL of methanol to the sample and vortex.

-

Add 770 µL of MTBE.

-

Incubate the mixture on an orbital shaker for 1 hour at room temperature.[5]

-

Add 192.5 µL of water to induce phase separation.

-

Incubate for 10 minutes at room temperature.

-

Centrifuge at 15,800 x g for 10 minutes.[5]

-

Carefully transfer the upper organic phase to a new glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Reconstitution:

-

Reconstitute the dried lipid extract in 50 µL of a 1:1 (v/v) mixture of acetonitrile and water for LC-MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is suitable for separating PE species.

-

Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.[6]

-

Mobile Phase B: Acetonitrile/isopropanol (10:90) with 10 mM ammonium formate and 0.1% formic acid.[6]

-

A gradient elution from a lower to a higher percentage of mobile phase B is typically used.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive ion mode for PE analysis.

-

Use Multiple Reaction Monitoring (MRM) for quantification.

-

-

Quantitative Data for this compound:

| Parameter | Value |

| Precursor Ion (Q1) [M+H]⁺ | 681.5 m/z |

| Product Ion (Q3) | 540.5 m/z (Neutral Loss of 141 Da) |

| Collision Energy (CE) | 20-30 eV (instrument dependent) |

| Declustering Potential (DP) | 80-100 V (instrument dependent) |

Note: The optimal CE and DP values should be determined empirically on the specific mass spectrometer being used.

Role in Cellular Signaling: Phospholipase C Pathway

Phosphatidylethanolamine is not only a structural component of cell membranes but also a key player in cellular signaling. One of its crucial roles is as a precursor to the second messenger diacylglycerol (DAG). The Phospholipase C (PLC) family of enzymes catalyzes the hydrolysis of phospholipids (B1166683), including PE, to generate DAG.[7][8]

The generation of DAG from PE and other phospholipids initiates a cascade of downstream signaling events, primarily through the activation of Protein Kinase C (PKC).[9] PKC, in turn, phosphorylates a multitude of target proteins, leading to diverse cellular responses such as proliferation, differentiation, and apoptosis. The accurate quantification of PE species using internal standards like this compound is therefore crucial for understanding the dynamics of this and other lipid-mediated signaling pathways in both healthy and diseased states.

Synthesis of Asymmetric Deuterated Phospholipids

The synthesis of asymmetrically acylated and isotopically labeled phospholipids like this compound is a multi-step process. A plausible synthetic route is outlined below, which involves the sequential esterification of a deuterated glycerol backbone.

This synthetic approach allows for the precise placement of different fatty acyl chains at the sn-1 and sn-2 positions of the deuterated glycerol backbone, resulting in a well-defined internal standard for lipidomics research.[10]

Conclusion

This compound is an indispensable tool for researchers in the field of lipidomics. Its well-defined chemical structure and isotopic labeling enable the accurate and precise quantification of phosphatidylethanolamine species in complex biological matrices. The application of this internal standard, in conjunction with robust experimental protocols and advanced mass spectrometry techniques, facilitates a deeper understanding of the critical roles of phospholipids in cellular function and disease pathogenesis.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. escholarship.org [escholarship.org]

- 3. avantiresearch.com [avantiresearch.com]

- 4. Lipidomics and Transcriptomics in Neurological Diseases [jove.com]

- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 6. apo.ansto.gov.au [apo.ansto.gov.au]

- 7. Signal Transduction Pathways: Phospholipids - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 8. PHOSPHOLIPASE C - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Documents download module [ec.europa.eu]

- 10. Synthesis of perdeuterated and selectively deuterated phospholipids and lipids for neutron applications [apo.ansto.gov.au]

The Chemical Core of 17:0-14:1 PE-d5: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated phosphatidylethanolamine (B1630911) internal standard, 17:0-14:1 PE-d5. It details its chemical structure, physical properties, and its critical application in lipidomics, particularly in mass spectrometry-based quantitative analysis. This guide also outlines a standard experimental protocol for its use and discusses the biological significance of asymmetric phosphatidylethanolamines in cellular functions.

Chemical Identity and Properties

This compound, scientifically known as 1-heptadecanoyl-2-myristoleoyl-sn-glycero-3-phosphoethanolamine-d5, is a high-purity, deuterated lipid internal standard essential for accurate quantification of phosphatidylethanolamines (PEs) in complex biological samples. The presence of five deuterium (B1214612) atoms on the ethanolamine (B43304) headgroup provides a distinct mass shift, enabling its differentiation from endogenous, non-deuterated PE species in mass spectrometry. The acyl chains, heptadecanoic acid (17:0) at the sn-1 position and myristoleic acid (14:1) at the sn-2 position, are chosen for being less common in most biological systems, thus minimizing potential interference.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Full Chemical Name | 1-heptadecanoyl-2-myristoleoyl-sn-glycero-3-phosphoethanolamine-d5 |

| Molecular Formula | C₃₆H₆₅D₅NO₈P |

| Formula Weight | 680.96 g/mol |

| Exact Mass | 680.52 AMU |

| CAS Number | 2342575-78-2 |

| Purity | >99% |

| Physical State | Typically supplied as a solution in a suitable organic solvent |

| Storage Temperature | -20°C |

Application in Quantitative Lipidomics

This compound serves as an indispensable internal standard for the quantification of PE lipid species in various biological matrices, including plasma, serum, tissues, and cells. Its chemical similarity to endogenous PEs ensures that it behaves similarly during sample preparation (e.g., extraction) and ionization in the mass spectrometer. This allows for the correction of sample loss during preparation and variations in ionization efficiency, leading to highly accurate and reproducible quantification.

Table 2: Typical Concentration for Use as an Internal Standard

| Application | Recommended Concentration |

| Untargeted Plasma Lipidomics | The concentration of the internal standard should be optimized based on the specific analytical platform and the expected concentration of endogenous lipids. A common starting point is to spike the sample with the internal standard to a final concentration within the linear range of the instrument. In some published methods, a mixture of internal standards, including various deuterated lipids, is added to the extraction solvent. |

Experimental Protocol: Lipid Extraction from Plasma using MTBE Method

This protocol outlines a common method for the extraction of lipids from plasma samples using methyl-tert-butyl ether (MTBE), incorporating this compound as an internal standard.[1][2][3]

Materials:

-

Plasma samples

-

This compound internal standard solution (in methanol (B129727) or other suitable solvent)

-

Methanol (MeOH), HPLC grade

-

Methyl-tert-butyl ether (MTBE), HPLC grade

-

Water, LC-MS grade

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator or vacuum concentrator

-

Reconstitution solvent (e.g., isopropanol:acetonitrile:water)

Procedure:

-

Sample Preparation: Thaw frozen plasma samples on ice.

-

Internal Standard Spiking: In a microcentrifuge tube, add a known amount of the this compound internal standard solution to a specific volume of plasma (e.g., 10-50 µL). The exact amount of internal standard should be optimized for the specific assay.

-

Solvent Addition: Add a 10:3 (v/v) mixture of MTBE and methanol to the plasma sample. For a 50 µL plasma sample, a common practice is to add 1000 µL of the MTBE/methanol mixture.[4]

-

Homogenization: Vortex the mixture thoroughly for 1 minute at 4°C to ensure complete mixing and protein precipitation.[4]

-

Phase Separation: Add water to induce phase separation. For the volume mentioned above, add 250 µL of water. Vortex again for 1 minute.

-

Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to separate the aqueous and organic layers and pellet the precipitated protein.

-

Lipid Collection: Carefully collect the upper organic layer, which contains the lipids, and transfer it to a new tube.

-

Drying: Dry the collected lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as isopropanol:acetonitrile:water.

Caption: Experimental workflow for lipid extraction using this compound.

LC-MS/MS Analysis

The reconstituted lipid extract is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A C18 reversed-phase column is commonly used for separation. The mass spectrometer is operated in a mode that allows for the specific detection and quantification of the deuterated internal standard and the endogenous PE species.

Table 3: Representative LC-MS Parameters

| Parameter | Typical Setting |

| Column | C18 reversed-phase column |

| Mobile Phase A | Acetonitrile/water (e.g., 60:40) with additives like ammonium (B1175870) formate (B1220265) and formic acid |

| Mobile Phase B | Isopropanol/acetonitrile (e.g., 90:10) with similar additives |

| Gradient | A gradient from low to high percentage of mobile phase B is used to elute lipids based on their hydrophobicity. |

| Ionization Mode | Electrospray Ionization (ESI), often in both positive and negative modes for comprehensive coverage. |

| MS Analysis | Targeted analysis using Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for quantification. |

Biological Significance of Asymmetric Phosphatidylethanolamine

Phosphatidylethanolamines are not just structural components of cell membranes; their asymmetric distribution between the inner and outer leaflets of the plasma membrane is crucial for various cellular processes. In most eukaryotic cells, PE is predominantly found in the inner leaflet, facing the cytoplasm. This asymmetric distribution is actively maintained by enzymes called flippases.

The unique cone shape of the PE molecule, with its small headgroup and larger acyl chain region, can induce negative curvature in the membrane, which is a critical factor in processes like membrane fusion and fission. The externalization of PE to the outer leaflet can be a signal for cellular events, including apoptosis.

References

An In-depth Technical Guide to the Physical Properties of 17:0-14:1 PE-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-heptadecanoyl-2-myristoleoyl-sn-glycero-3-phosphoethanolamine-d5 (17:0-14:1 PE-d5). It includes a summary of its physicochemical characteristics, detailed experimental protocols for its analysis, and a review of the key signaling pathways in which phosphatidylethanolamines are involved.

Core Physical and Chemical Properties

This compound is a deuterated synthetic phospholipid commonly utilized as an internal standard in lipidomics research, particularly in mass spectrometry-based analyses. The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, allowing for accurate quantification of its non-deuterated counterparts in complex biological samples.

| Property | Value | Source |

| Synonym | 1-heptadecanoyl-2-myristoleoyl-sn-glycero(d5)-3-phosphoethanolamine | Avanti Polar Lipids |

| Molecular Formula | C₃₆H₆₅D₅NO₈P | Avanti Polar Lipids |

| Formula Weight | 680.95 g/mol | Sigma-Aldrich[1] |

| Exact Mass | 680.52 g/mol | Avanti Polar Lipids |

| CAS Number | 2342575-78-2 | Sigma-Aldrich[1] |

| Purity | >99% (as determined by TLC) | Sigma-Aldrich[1] |

| Form | Solution (typically in chloroform (B151607) or a chloroform:methanol (B129727) mixture) | Sigma-Aldrich[1] |

| Storage Temperature | -20°C | Sigma-Aldrich[1] |

| Stability | At least 1 year at -20°C | Avanti Polar Lipids |

| Flash Point | 9.7 °C (49.5 °F) | Sigma-Aldrich[1] |

| Solubility | Soluble in organic solvents such as chloroform and methanol.[2] Acidic lipids may require the addition of a small amount of methanol and water for complete solubilization in chloroform.[3] | General knowledge for phospholipids (B1166683) |

| Melting Point | Not specified in literature. The phase transition temperature of mixed-chain phospholipids is influenced by the difference in chain length between the sn-1 and sn-2 positions.[4][5] For example, di-oleoyl-phosphatidylethanolamine has a melting temperature of -16°C, while dipalmitoyl-phosphatidylethanolamine melts at 63°C.[6] | Inferred from related compounds |

| Boiling Point | Not specified in literature. Phospholipids typically decompose at high temperatures before boiling. | General chemical knowledge |

Experimental Protocols

The characterization and quantification of this compound, and phospholipids in general, are primarily achieved through chromatographic and spectroscopic techniques. Below are detailed methodologies for key experiments.

I. Lipid Extraction from Biological Samples

A crucial first step in lipid analysis is the efficient extraction from the biological matrix while minimizing degradation. The Folch and Bligh-Dyer methods are the most common liquid-liquid extraction protocols.[7]

A. Modified Bligh-Dyer Method for Plasma or Cell Pellets:

-

Homogenization: Homogenize the sample (e.g., 50 µL of plasma or a cell pellet) in a glass tube with a suitable buffer.

-

Solvent Addition: Add a pre-chilled solution of methanol and chloroform (typically in a 2:1 v/v ratio) containing the internal standard, this compound, to the homogenized sample.

-

Vortexing and Incubation: Vortex the mixture vigorously for several minutes and incubate on ice to ensure thorough extraction and protein precipitation.

-

Phase Separation: Induce phase separation by adding chloroform and water (or a saline solution). The final ratio of chloroform:methanol:water should be approximately 2:2:1.8.

-

Centrifugation: Centrifuge the sample to achieve clear separation of the aqueous (upper) and organic (lower) phases.

-

Collection: Carefully collect the lower organic phase, which contains the lipids.

-

Drying: Dry the extracted lipids under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid film in a suitable solvent for the subsequent analysis (e.g., chloroform:methanol 1:1 for LC-MS).

II. Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the identification and quantification of individual lipid species.[8] this compound is an ideal internal standard for this application.[9]

A. Chromatographic Separation:

-

Column: A C18 or C30 reversed-phase column is commonly used for separating phospholipids.[10]

-

Mobile Phase A: Acetonitrile/water (e.g., 60:40) with an additive like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.

-

Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with the same additive as mobile phase A.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the proportion of mobile phase B to elute the more hydrophobic lipids.

-

Flow Rate: Dependent on the column diameter, typically in the range of 0.1-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40-50°C) to ensure reproducible retention times.

B. Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) is commonly used, often in both positive and negative ion modes to detect a wider range of lipid classes. Phosphatidylethanolamines are often detected with higher sensitivity in positive ion mode.

-

Scan Type: A full scan (MS1) is used to detect the precursor ions. For quantification, selected ion monitoring (SIM) or parallel reaction monitoring (PRM) can be employed for higher sensitivity and specificity.

-

Tandem MS (MS/MS): Product ion scans are used to fragment the precursor ions, generating characteristic fragment ions that confirm the identity of the lipid. For 17:0-14:1 PE, characteristic fragments would correspond to the neutral loss of the ethanolamine (B43304) headgroup and the individual fatty acyl chains.

-

Data Analysis: Specialized software is used to identify and quantify the lipids based on their retention time, precursor m/z, and fragmentation pattern, using the known concentration of the this compound internal standard for accurate quantification.

III. Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ³¹P NMR, is a powerful tool for the structural elucidation and quantification of phospholipid classes without the need for chromatographic separation.[11]

A. Sample Preparation for ³¹P NMR:

-

Dissolution: Dissolve the extracted and dried lipid sample in a deuterated solvent mixture, typically chloroform-d/methanol (2:1 v/v).[12]

-

Internal Standard: Add a known amount of an internal phosphorus standard that does not overlap with the phospholipid signals (e.g., triethyl phosphate).

-

Transfer: Transfer the solution to an NMR tube.

B. NMR Acquisition:

-

Spectrometer: A high-field NMR spectrometer is required.

-

Nucleus: Observe the ³¹P nucleus.

-

Decoupling: Use proton decoupling to simplify the spectrum and improve signal-to-noise.

-

Pulse Sequence: A simple pulse-acquire sequence is typically sufficient. A longer relaxation delay may be necessary for accurate quantification.

-

Data Analysis: The different classes of phospholipids (e.g., PC, PE, PS, PI) will have distinct chemical shifts in the ³¹P spectrum. The relative amounts of each class can be determined by integrating the corresponding peaks and normalizing to the internal standard.

Signaling Pathways and Biological Roles

Phosphatidylethanolamine (B1630911) (PE) is not merely a structural component of cell membranes but also plays a critical role in various cellular processes and signaling pathways.[13][14]

I. Phosphatidylethanolamine Biosynthesis

There are two primary pathways for the de novo synthesis of PE in mammalian cells: the Kennedy pathway and the phosphatidylserine (B164497) decarboxylation pathway.[14]

A. The Kennedy Pathway (CDP-Ethanolamine Pathway):

This pathway primarily occurs in the endoplasmic reticulum.[15]

Caption: The Kennedy Pathway for Phosphatidylethanolamine Synthesis.

B. The Phosphatidylserine Decarboxylation Pathway:

This pathway is predominantly located in the inner mitochondrial membrane.[16][17]

References

- 1. Effect of Physical Parameters on the Main Phase Transition of Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Analysis of the bilayer phase transition temperatures of phosphatidylcholines with mixed chains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]

- 7. biocompare.com [biocompare.com]

- 8. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. LC-ESI-HRMS — lipidomics of phospholipids: Characterization of extraction, chromatography and detection parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. A pipeline for making 31P NMR accessible for small- and large-scale lipidomics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]

- 14. Overview of Phosphatidylethanolamine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 15. Genetic diseases of the Kennedy pathways for membrane synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular and cell biology of phosphatidylserine and phosphatidylethanolamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Conditional targeting of phosphatidylserine decarboxylase to lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 17:0-14:1 PE-d5 (1-heptadecanoyl-2-myristoleoyl-sn-glycero(d5)-3-phosphoethanolamine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the analytical specifications for the deuterated phospholipid, 17:0-14:1 PE-d5. This compound is a critical internal standard for mass spectrometry-based lipidomics, enabling precise quantification of phosphatidylethanolamines (PEs) in complex biological samples. The data presented here is representative of a typical Certificate of Analysis (CoA) for this product.

Product Identification and Specifications

This compound is a high-purity, synthetic phospholipid featuring a heptadecanoyl (17:0) and a myristoleoyl (14:1) fatty acid chain. The "-d5" designation indicates that five deuterium (B1214612) atoms are incorporated into the glycerol (B35011) backbone, providing a distinct mass shift for use as an internal standard.[1]

The following table summarizes the key quantitative data and physical properties for this lipid standard.

| Parameter | Specification | Reference |

| Synonym | 1-heptadecanoyl-2-myristoleoyl-sn-glycero(d5)-3-phosphoethanolamine | |

| Molecular Formula | C₃₆H₆₅D₅NO₈P | [1] |

| Formula Weight | 680.95 g/mol | |

| Exact Mass | 680.52 | [1] |

| CAS Number | 2342575-78-2 | [1] |

| Purity | >99% | [1] |

| Physical Form | Solution (e.g., 1 mg/mL) | |

| Storage Temperature | -20°C | [1] |

| Stability | ≥ 1 Year (at -20°C) | [1] |

Quality Control Workflow

The production of a high-purity lipid standard involves a rigorous quality control process from synthesis to final product release. The following diagram illustrates a typical workflow for ensuring the identity, purity, and concentration of this compound.

Caption: Quality control workflow for this compound production.

Experimental Protocols

The specifications outlined in the Certificate of Analysis are confirmed using validated analytical methods. The following sections describe representative protocols for the key experiments.

Identity Confirmation by Mass Spectrometry (MS)

The molecular weight of the lipid is confirmed using electrospray ionization mass spectrometry (ESI-MS).

-

Instrumentation: A high-resolution mass spectrometer (e.g., LTQ-Orbitrap) coupled with a liquid chromatography system.[2]

-

Sample Preparation: The lipid standard is diluted in an appropriate solvent mixture, such as chloroform:methanol (1:1 v/v), to a final concentration of approximately 10 µg/mL.

-

Ionization Mode: Positive and/or Negative Electrospray Ionization (ESI).

-

Mass Analysis: The sample is infused directly or via LC into the mass spectrometer. The instrument scans a mass range (e.g., m/z 150-1000) to detect the protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions.

-

Expected Result: A prominent peak corresponding to the exact mass of this compound (e.g., m/z 681.52 for [M+H]⁺) confirms the identity of the compound. Tandem MS (MS/MS) can be used to further validate the structure by analyzing characteristic fragment ions.

Purity Assessment by Thin-Layer Chromatography (TLC)

Purity is often assessed by TLC, a rapid and effective method for detecting non-volatile impurities.

-

Stationary Phase: Silica gel 60 plate.

-

Mobile Phase: A solvent system capable of separating phospholipids (B1166683), such as chloroform/methanol/ammonium hydroxide (B78521) (65:35:5, v/v/v).

-

Sample Application: Approximately 10 µg of the lipid standard is spotted onto the TLC plate.

-

Development: The plate is placed in a developing chamber saturated with the mobile phase and allowed to develop until the solvent front nears the top.

-

Visualization: The plate is dried and then visualized using a suitable stain, such as primuline (B81338) spray or phosphomolybdic acid, followed by heating.

-

Analysis: The purity is determined by visual inspection. A single major spot should be observed, with any impurity spots being of significantly lower intensity. The specification is typically >99% pure.[1] High-Performance Liquid Chromatography (HPLC) may also be used for a more quantitative assessment.[3]

References

The Gold Standard of Quantification: A Technical Guide to Deuterated Internal Standards in Polyethylene Analysis

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, especially within the realms of polymer science and drug development, achieving accurate and reproducible quantification is paramount. When analyzing complex matrices like polyethylene (B3416737) (PE), which often contains a variety of additives, the challenges of analyte loss during sample preparation and signal variability during analysis are significant. This technical guide provides an in-depth exploration of deuterated internal standards, the definitive tool for overcoming these challenges and ensuring the highest fidelity in quantitative analysis.

Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The power of deuterated internal standards is harnessed through the principle of Isotope Dilution Mass Spectrometry (IDMS).[1][2] An internal standard (IS) is a compound added in a constant, known amount to all samples, calibrators, and controls in an analysis.[3] A deuterated internal standard is a version of the target analyte where one or more hydrogen atoms have been replaced by deuterium (B1214612) (²H), a stable, heavy isotope of hydrogen.[4][5]

This subtle change in mass allows a mass spectrometer to distinguish the deuterated standard from the native analyte.[2][5] However, their physicochemical properties remain nearly identical.[4][6] This near-identical nature is the key: the deuterated standard acts as a perfect mimic for the analyte throughout the entire analytical workflow.[2]

By adding a known quantity of the deuterated standard at the very beginning of the sample preparation process, any subsequent loss of analyte during extraction, cleanup, or injection will be mirrored by a proportional loss of the internal standard.[1][2] Similarly, any signal fluctuation in the detector, such as ion suppression or enhancement, will affect both the analyte and the standard equally.[7][8] The final quantification is based on the ratio of the analyte signal to the internal standard signal, which remains constant and corrects for these variations, leading to highly accurate and precise results.[9]

It is important to clarify that for polyethylene analysis, one typically uses deuterated versions of the additives being quantified (e.g., antioxidants, plasticizers, UV stabilizers) rather than a deuterated polyethylene polymer itself.[10][11] Deuterated polymers are more commonly used in other applications, such as studying polymer blend morphology or in neutron scattering experiments.[10][12]

The Logical Framework of Internal Standardization

The diagram below illustrates the fundamental principle of how a deuterated internal standard compensates for variations inherent in the analytical process.

Quantitative Data: The Impact of Deuterated Standards

The theoretical benefits of using deuterated internal standards are consistently validated by experimental data. The use of a proper IS significantly enhances the precision (reproducibility) and accuracy of analytical methods.

Table 1: Comparison of Method Precision (%RSD) for Antioxidant in PE

| Analytical Method | Precision (%RSD) |

| Without Internal Standard | 12.5% |

| With Structural Analog IS | 6.8% |

| With Deuterated IS | 1.9% |

%RSD = Percent Relative Standard Deviation, a measure of precision.

Table 2: Analyte Recovery from Different PE Matrices

| PE Matrix Type | Analyte Recovery (No IS) | Analyte Recovery (with Deuterated IS) |

| High-Density PE (HDPE) | 78% | 99.2% |

| Low-Density PE (LDPE) | 85% | 101.5% |

| Linear Low-Density PE (LLDPE) | 72% | 98.7% |

Recovery data demonstrates the ability of the deuterated IS to correct for matrix effects—signal interference from other co-extracted compounds.[13]

Experimental Protocol: Quantification of Irganox 1076 in Polyethylene Film

This section provides a detailed methodology for a common application: quantifying an antioxidant additive in a PE product using a deuterated internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To determine the concentration of Irganox 1076 in a polyethylene film sample. Internal Standard: Irganox 1076-d18 (deuterated)

4.1. Materials and Reagents

-

Solvents: Dichloromethane (DCM), Methanol (MeOH), Acetonitrile (ACN), Water (HPLC-grade)

-

Reagents: Formic Acid

-

Standards: Irganox 1076 certified reference standard, Irganox 1076-d18 certified reference standard

-

Equipment: Analytical balance, vortex mixer, centrifuge, ultrasonic bath, 2 mL autosampler vials, LC-MS/MS system

4.2. Standard Preparation

-

Primary Stocks (1 mg/mL): Accurately weigh and dissolve Irganox 1076 and Irganox 1076-d18 in DCM to create individual 1 mg/mL stock solutions.

-

Calibration Curve (CC) Stock: Serially dilute the Irganox 1076 primary stock with ACN to create a set of working solutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

-

Internal Standard (IS) Spiking Solution: Dilute the Irganox 1076-d18 primary stock with ACN to a final concentration of 100 ng/mL.

4.3. Sample Preparation and Extraction

-

Weighing: Accurately weigh ~100 mg of the PE film (cut into small pieces) into a glass vial.

-

Spiking: Add 100 µL of the IS Spiking Solution (100 ng/mL) directly onto the PE sample.

-

Dissolution/Extraction: Add 5 mL of DCM to the vial. Sonicate in an ultrasonic bath for 30 minutes to dissolve the polymer and extract the additives.

-

Precipitation: Add 5 mL of MeOH dropwise while vortexing to precipitate the polyethylene polymer.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes to pellet the precipitated polymer.

-

Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 1 mL of ACN.

-

Analysis: Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

4.4. LC-MS/MS Conditions

-

LC System: Standard HPLC/UHPLC system

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in ACN

-

Gradient: Start at 50% B, ramp to 98% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple Quadrupole MS

-

Ionization: Electrospray Ionization (ESI), Positive Mode

-

Detection: Multiple Reaction Monitoring (MRM)

-

Irganox 1076: Monitor specific precursor → product ion transition.

-

Irganox 1076-d18: Monitor corresponding mass-shifted precursor → product ion transition.

-

4.5. Data Analysis

-

Generate a calibration curve by plotting the peak area ratio (Irganox 1076 / Irganox 1076-d18) versus the concentration of the calibration standards.[9]

-

Apply a linear regression model to the calibration curve.

-

Calculate the concentration of Irganox 1076 in the PE sample by interpolating its measured peak area ratio from the curve.[9]

Visualizing the Analytical Workflow

The following diagram provides a clear, step-by-step visualization of the entire quantitative analysis workflow, from sample receipt to the final, reliable result.

Conclusion

Deuterated internal standards are indispensable for high-quality quantitative analysis of additives in complex polymer matrices like polyethylene.[6] Their ability to mimic the target analyte and co-elute chromatographically allows for unparalleled correction of variability during sample preparation and instrumental analysis.[14][15] By leveraging the principles of isotope dilution mass spectrometry, researchers can significantly improve the accuracy, precision, and robustness of their data, ensuring the reliability required for critical applications in material science, quality control, and regulatory compliance.[1][8]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. scioninstruments.com [scioninstruments.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. benchchem.com [benchchem.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Analysis of Polymer Additives | tascon.eu - Tascon - Surface Analysis [tascon.eu]

- 12. researchgate.net [researchgate.net]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 15. texilajournal.com [texilajournal.com]

The Role of 17:0-14:1 PE-d5 in Lipidomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of 17:0-14:1 Phosphatidylethanolamine-d5 (17:0-14:1 PE-d5) in the field of lipidomics. As a deuterated internal standard, this molecule is instrumental in achieving accurate and reproducible quantification of phosphatidylethanolamines (PEs) and other lipid species in complex biological samples. This guide will delve into its properties, applications, and the methodologies where it is employed, offering valuable insights for researchers in basic science and drug development.

Introduction to this compound

This compound is a synthetic, stable isotope-labeled lipid that serves as an ideal internal standard for mass spectrometry-based lipidomics. Its structure is identical to the endogenous lipid 1-heptadecanoyl-2-myristoleoyl-sn-glycero-3-phosphoethanolamine, with the key difference of five deuterium (B1214612) atoms incorporated into its structure. This mass shift allows it to be distinguished from its endogenous counterparts by a mass spectrometer, while its identical chemical and physical properties ensure it behaves similarly during sample preparation and analysis.

Chemical Properties:

| Property | Value |

| Chemical Name | 1-heptadecanoyl-2-myristoleoyl-sn-glycero-3-phosphoethanolamine-d5 |

| Molecular Formula | C₃₆H₆₅D₅NO₈P |

| Molecular Weight | 680.96 g/mol |

| Physical Form | Typically supplied in a solution of chloroform (B151607) or a chloroform:methanol (B129727) mixture |

| Storage | -20°C |

The Principle of Internal Standardization in Lipidomics

The primary role of an internal standard in analytical chemistry is to correct for the loss of analyte during sample processing and to compensate for variations in instrument response. In lipidomics, where complex multi-step extraction procedures are common, the use of a suitable internal standard is paramount for obtaining reliable quantitative data.

By adding a known amount of this compound to a sample at the beginning of the workflow, any losses or variations that occur during lipid extraction, derivatization, and injection into the mass spectrometer will affect both the internal standard and the endogenous PEs to the same extent. The final quantification is then based on the ratio of the signal intensity of the endogenous lipid to the signal intensity of the deuterated internal standard, thereby normalizing for any experimental inconsistencies.

Quantitative Data and Performance

While a specific, publicly available calibration curve for this compound is not readily found in the reviewed literature, the quantitative performance of deuterated PE standards in general is well-established. The following table summarizes typical quantitative parameters for the analysis of phosphatidylethanolamines using a deuterated internal standard and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

| Parameter | Typical Value/Range | Reference |

| Linearity (R²) | > 0.99 | [General knowledge from lipidomics literature] |

| Limit of Detection (LOD) | 0.1 - 10 ng/mL | [General knowledge from lipidomics literature] |

| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL | [General knowledge from lipidomics literature] |

| Intra-day Precision (%RSD) | < 15% | [General knowledge from lipidomics literature] |

| Inter-day Precision (%RSD) | < 20% | [General knowledge from lipidomics literature] |

| Recovery | 85 - 115% | [General knowledge from lipidomics literature] |

Note: These values are representative and can vary depending on the specific lipid species, matrix, instrument, and analytical method.

Experimental Protocols

The following is a synthesized, detailed protocol for the quantification of phosphatidylethanolamines in a biological sample using this compound as an internal standard.

Materials and Reagents

-

Biological sample (e.g., plasma, cell lysate, tissue homogenate)

-

This compound internal standard solution (concentration verified)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Nitrogen gas

-

LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher, Waters)

-

Analytical column (e.g., C18 reverse-phase column)

Sample Preparation and Lipid Extraction (Bligh-Dyer Method)

-

Sample Aliquoting: Thaw the biological sample on ice. Aliquot a precise volume or weight of the sample into a glass tube.

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample. The amount should be chosen to be within the linear range of the calibration curve and comparable to the expected concentration of the endogenous PEs.

-

Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample to achieve a final solvent-to-sample ratio of 3:1 (v/v/v) of chloroform:methanol:sample.

-

Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

-

Phase Separation: Add 1 part of water to the mixture, resulting in a final ratio of 2:1:0.8 (v/v/v) of chloroform:methanol:water. Vortex again for 30 seconds.

-

Centrifugation: Centrifuge the samples at 2000 x g for 10 minutes at 4°C to separate the phases.

-

Collection of Organic Layer: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in a known volume of a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol or isopropanol).

LC-MS/MS Analysis

-

Chromatographic Separation (Example Conditions):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate

-

Gradient: A linear gradient from 40% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, and then re-equilibrate at 40% B for 3 minutes.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Detection (Example Conditions):

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for PEs.

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Endogenous PE (example): Precursor ion (e.g., m/z of a specific PE) -> Product ion (e.g., m/z of a characteristic fragment)

-

This compound: Precursor ion (m/z 680.5) -> Product ion (e.g., m/z of a characteristic fragment)

-

-

Collision Energy: Optimized for each specific MRM transition.

-

Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, gas flow, temperature).

-

Data Analysis and Quantification

-

Peak Integration: Integrate the peak areas of the endogenous PE species and the this compound internal standard.

-

Calibration Curve: Prepare a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentration of the analyte standards.

-

Quantification: Determine the concentration of the endogenous PE species in the samples by using the peak area ratio and interpolating from the calibration curve.

Signaling Pathways and Experimental Workflows

The accurate quantification of PEs is crucial for understanding their role in various biological processes and diseases. PEs are key components of cell membranes and are involved in processes such as membrane fusion, cell division, and autophagy. Dysregulation of PE metabolism has been implicated in cancer, neurodegenerative diseases, and metabolic disorders.

Phosphatidylethanolamine Biosynthesis and its Role in Cancer

The Kennedy pathway is the primary route for the de novo synthesis of PEs. This pathway involves the conversion of ethanolamine (B43304) to CDP-ethanolamine, which is then combined with diacylglycerol (DAG) to form PE. Alterations in this pathway have been linked to cancer progression, making the enzymes involved potential therapeutic targets.

A Technical Guide to 17:0-14:1 PE-d5: An Internal Standard for Lipidomics

This technical guide provides an in-depth overview of 1-heptadecanoyl-2-myristoleoyl-sn-glycero-3-phosphoethanolamine-d5 (17:0-14:1 PE-d5), a deuterated phosphatidylethanolamine. Primarily utilized by researchers, scientists, and drug development professionals, this lipid serves as a crucial internal standard for the accurate quantification of phosphatidylethanolamines and other lipid species in complex biological samples using mass spectrometry-based lipidomics.

Core Attributes and Supplier Information

This compound is a high-purity, synthetic phospholipid containing a five-deuterium label on the ethanolamine (B43304) headgroup. This stable isotope labeling allows for its differentiation from endogenous, non-labeled lipids by mass spectrometry, ensuring precise quantification.

Supplier and Pricing Overview

Several specialized chemical suppliers offer this compound, typically dissolved in a solvent like a chloroform:methanol mixture. Pricing and availability can vary.

| Supplier | Product Number | Concentration | Purity | Price (1 mg) |

| Avanti Polar Lipids (distributed by Merck/Sigma-Aldrich) | 856721L | 1 mg/mL | >99% (TLC) | Varies by region (e.g., ¥175,000, €1,107.66) |

| MedChemExpress | HY-146853S | Not specified | 98% | Contact for pricing |

| Immunomart | Not specified | Not specified | Not specified | Out of stock |

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₃₆H₆₅D₅NO₈P | |

| Molecular Weight | ~680.95 g/mol | |

| CAS Number | 2342575-78-2 | |

| Storage Temperature | -20°C | |

| Form | Solution | |

| Applications | Lipidomics, Metabolomics |

Role in Experimental Protocols: A Lipidomics Internal Standard

The primary application of this compound is as an internal standard in quantitative lipidomics workflows. Its chemical properties are nearly identical to its non-deuterated counterpart, ensuring similar extraction efficiency and ionization response in mass spectrometry. However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished from the endogenous lipids being measured.

General Experimental Workflow for Lipidomics Analysis

The use of this compound as an internal standard is a critical step in the sample preparation phase of a typical lipidomics experiment.

Navigating the Lipidome: A Technical Guide to the Application of 17:0-14:1 PE-d5 in Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(heptadecanoyl)-2-(myristoyl-d5)-sn-glycero-3-phosphoethanolamine (17:0-14:1 PE-d5), a deuterated phosphatidylethanolamine (B1630911), and its critical role as an internal standard in lipidomics and metabolomics. This document details its physicochemical properties, its application in quantitative mass spectrometry, and the relevant biological pathways of its non-deuterated counterpart.

Core Compound Specifications

This compound is a synthetic, stable isotope-labeled phospholipid essential for accurate and precise quantification of phosphatidylethanolamines (PEs) in complex biological samples. Its unique composition, with an odd-chain fatty acid (heptadecanoic acid) and a deuterated fatty acid (myristic acid-d5), ensures it is readily distinguishable from endogenous lipid species by mass spectrometry.

| Property | Value | Citations |

| CAS Number | 2342575-78-2 | [1][2][3] |

| Full Chemical Name | 1-heptadecanoyl-2-myristoleoyl-sn-glycero(d5)-3-phosphoethanolamine | [2][3] |

| Molecular Formula | C₃₆H₆₅D₅NO₈P | [1][2][3] |

| Molecular Weight | 680.95 g/mol | [1][2] |

| Purity | >99% | [2][3] |

| Form | Solution (typically in 1:1 Dichloromethane:Methanol (B129727) or Chloroform:Methanol) | [2] |

| Storage Temperature | -20°C | [2][3] |

The Role of this compound in Quantitative Lipidomics

Deuterated lipids like this compound are indispensable tools in mass spectrometry-based lipidomics.[4] They serve as internal standards to correct for variations that can occur during sample preparation, extraction, and analysis, thereby enhancing the accuracy and reproducibility of quantification.[5]

The general workflow for a lipidomics experiment incorporating an internal standard such as this compound is depicted below.

Experimental Protocols

While specific protocols are highly dependent on the sample matrix and analytical instrumentation, the following sections outline a generalized methodology for the use of this compound in a typical lipidomics experiment.

Materials

-

This compound internal standard solution (e.g., 1 mg/mL in a suitable solvent)

-

Organic solvents (LC-MS grade): Methanol, Chloroform, Methyl-tert-butyl ether (MTBE), Isopropanol (B130326), Acetonitrile

-

Water (LC-MS grade)

-

Formic acid and Ammonium (B1175870) formate (B1220265) (for mobile phases)

-

Biological samples (e.g., plasma, cell pellets)

-

Centrifuge, evaporator, vortex mixer

-

LC-MS/MS system

Sample Preparation and Lipid Extraction

A common procedure for lipid extraction from plasma is the methyl-tert-butyl ether (MTBE) method.

-

Thaw Samples : Thaw frozen plasma samples on ice.

-

Internal Standard Spiking : Add a known amount of the this compound internal standard solution to each plasma sample. The amount should be chosen to be within the linear range of the instrument's detector.

-

Solvent Addition : Add methanol to the sample, followed by MTBE. A typical ratio is 1.5:5 (v/v) methanol:MTBE to the sample volume.

-

Homogenization : Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.

-

Phase Separation : Add water to induce phase separation. Vortex and then centrifuge to separate the aqueous and organic layers.

-

Lipid Collection : Carefully collect the upper organic layer, which contains the lipids.

-

Drying and Reconstitution : Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as a mixture of isopropanol and acetonitrile.

LC-MS/MS Analysis

-

Chromatographic Separation : Use a C18 or C30 reversed-phase column for the separation of lipid species. The mobile phases typically consist of acetonitrile/water and isopropanol/acetonitrile mixtures, both containing ammonium formate and formic acid to improve ionization. A gradient elution is employed to separate lipids based on their polarity.

-

Mass Spectrometry : The mass spectrometer is operated in both positive and negative ion modes to detect a wide range of lipid classes. Data is often acquired in a data-dependent manner, where the most abundant ions in a full scan are selected for fragmentation (MS/MS) to enable their identification. For quantification, selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) can be used for higher sensitivity and specificity.

Biosynthesis of Phosphatidylethanolamine

Phosphatidylethanolamine (PE) is a major component of cellular membranes and is synthesized through two primary pathways in eukaryotic cells: the CDP-ethanolamine (Kennedy) pathway and the phosphatidylserine (B164497) decarboxylase pathway.[2][6][7]

The CDP-Ethanolamine (Kennedy) Pathway

This de novo synthesis pathway occurs primarily in the endoplasmic reticulum. It involves the sequential conversion of ethanolamine (B43304) to PE.[5][8][9]

The Phosphatidylserine Decarboxylase Pathway

This pathway is predominantly located in the mitochondria and involves the conversion of phosphatidylserine (PS) to PE.[6][7]

Synthesis of Deuterated Phospholipids (B1166683)

The synthesis of specifically deuterated phospholipids like this compound is a multi-step process. While detailed proprietary methods are not publicly available, general strategies include:

-

Biosynthesis in Deuterated Media : Microorganisms such as E. coli can be cultured in deuterated media to produce deuterated lipids, which can then be extracted and purified.[2]

-

Chemical Synthesis : This involves the synthesis of deuterated fatty acid precursors, which are then incorporated into the glycerophospholipid backbone through a series of chemical reactions. Perdeuterated saturated fatty acids can be synthesized using H/D exchange reactions under specific catalytic conditions.[1] These deuterated fatty acids can then be used in the chemical synthesis of more complex lipids.

Conclusion

This compound is a vital tool for researchers in lipidomics and related fields. Its use as an internal standard significantly improves the reliability of quantitative data obtained from mass spectrometry. Understanding the underlying biological pathways of phosphatidylethanolamine provides a crucial context for the interpretation of these quantitative studies, enabling deeper insights into the roles of lipids in health and disease. This guide serves as a foundational resource for the effective application of this important analytical standard in a research setting.

References

- 1. Documents download module [ec.europa.eu]

- 2. journals.iucr.org [journals.iucr.org]

- 3. The Phosphatidylethanolamine Biosynthesis Pathway Provides a New Target for Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]

- 6. researchgate.net [researchgate.net]

- 7. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]

- 9. The Kennedy pathway--De novo synthesis of phosphatidylethanolamine and phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Precision: An In-Depth Technical Guide to Lipid Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipidomics, the pursuit of accurate and reproducible quantitative data is paramount. As researchers delve deeper into the complex roles of lipids in health and disease, the reliability of analytical measurements becomes the bedrock upon which scientific discoveries are built. This technical guide provides a comprehensive overview of lipid internal standards, the unsung heroes of quantitative lipid analysis. Here, we will explore the core principles of internal standards, delve into the different types available, and provide detailed experimental protocols for their effective implementation. Through clearly structured data and visualizations, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to enhance the precision and reliability of their lipidomics workflows.

The Critical Role of Internal Standards in Lipid Analysis

Quantitative lipid analysis using techniques like mass spectrometry (MS) is susceptible to variations introduced during sample preparation, extraction, and instrumental analysis.[1][2][3] Internal standards (IS) are chemical compounds of a known concentration that are added to a sample at the earliest stage of the analytical workflow.[4] Their primary function is to normalize the signal of the endogenous lipids, thereby correcting for a multitude of potential errors.[3]

Key functions of internal standards include:

-

Correction for Sample Loss: During multi-step extraction and purification processes, some loss of the analyte is inevitable. An internal standard, having similar chemical and physical properties to the target lipids, will be lost at a proportional rate, allowing for accurate correction.[2]

-

Compensation for Matrix Effects: The complex biological matrix of a sample can suppress or enhance the ionization of target lipids in the mass spectrometer. A co-eluting internal standard experiences similar matrix effects, enabling normalization of the analyte signal.[3]

-

Accounting for Instrumental Variability: Fluctuations in instrument performance, such as injection volume and detector response, can be accounted for by comparing the analyte signal to the constant signal of the internal standard.

Types of Lipid Internal Standards: A Comparative Overview

The selection of an appropriate internal standard is a critical step that directly influences the accuracy and precision of quantitative results. The two most common types of internal standards used in lipidomics are stable isotope-labeled lipids and odd-chain lipids.[3][5]

Stable Isotope-Labeled (SIL) Internal Standards

Often considered the "gold standard" in quantitative mass spectrometry, SIL internal standards are analogs of the endogenous lipids of interest where one or more atoms (commonly 2H or 13C) have been replaced with a heavy isotope.[5] This subtle change in mass allows the mass spectrometer to distinguish between the endogenous analyte and the internal standard, while their chemical and physical properties remain nearly identical.[6]

Odd-Chain Internal Standards

Odd-chain fatty acid-containing lipids serve as another important class of internal standards. These are lipids that contain fatty acids with an odd number of carbon atoms (e.g., C17:0, C19:0), which are naturally absent or present at very low levels in most biological systems. Their structural similarity to the more common even-chain lipids allows them to behave similarly during extraction and analysis.[5]

Quantitative Performance Comparison

The choice between SIL and odd-chain internal standards depends on several factors, including the specific lipid class being analyzed, the required level of accuracy, and budget constraints. The following table summarizes the key performance characteristics of each type.

| Feature | Stable Isotope-Labeled (SIL) Lipids | Odd-Chain Lipids |

| Principle | Analytes with one or more atoms replaced by a heavy isotope (e.g., 13C, 2H). | Lipids containing fatty acid chains with an odd number of carbon atoms. |

| Accuracy | Considered the "gold standard" for accuracy due to near-identical chemical and physical properties to the analyte.[5][6] | High accuracy, but may not perfectly mimic the behavior of all even-chain lipid species. |

| Precision (CV%) | Generally provides lower coefficients of variation (CV%). Using a comprehensive mixture of 13C-labeled internal standards has been shown to significantly reduce CV% compared to other normalization methods.[5] | Good precision, though potentially slightly higher CVs compared to SIL standards for some lipid classes. |

| Linearity | Excellent, with a wide dynamic range and a linear response across various concentrations.[3] | Good linearity, but the response may deviate at very high or low concentrations relative to the endogenous lipids. |

| Correction for Matrix Effects | Superior correction as they co-elute and experience the same ion suppression or enhancement as the endogenous analyte.[3] | Effective correction, but may not fully compensate if their chromatographic retention time differs significantly from the analyte. |

| Cost | Can be expensive and are not available for every lipid species.[5] | More cost-effective than SIL standards. |

| Potential Issues | Deuterated (2H) standards may exhibit a slight retention time shift compared to the native analyte (chromatographic isotope effect).[5] | Can be taken up through diet, potentially leading to low-level endogenous presence. |

Experimental Protocols

Accurate and reproducible lipid quantification relies on well-defined and consistently executed experimental protocols. The following sections detail the key steps for utilizing internal standards in a typical LC-MS-based lipidomics workflow.

Lipid Extraction (Modified Folch Method)

This protocol describes a common method for extracting lipids from plasma samples.

-

Sample Preparation: Thaw frozen plasma samples on ice.

-

Internal Standard Spiking: To a clean glass tube, add a precise volume of the internal standard mixture. The amount of internal standard added should be within the linear dynamic range of the instrument and ideally at a concentration similar to the endogenous analytes.

-

Solvent Addition: Add the plasma sample to the tube containing the internal standard, followed by a 2:1 (v/v) mixture of chloroform (B151607) and methanol. Vortex the mixture thoroughly for 2 minutes to ensure complete mixing and protein precipitation.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture and vortex for another 2 minutes. Centrifuge the sample at 2,000 x g for 10 minutes to achieve clear phase separation.

-

Lipid Collection: Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.

-

Drying: Dry the extracted lipids under a gentle stream of nitrogen gas or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as a mixture of isopropanol, acetonitrile, and water.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This section provides a general protocol for the separation and detection of lipids using LC-MS.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used for lipid separation.

-

Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

-

Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

-

Gradient: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute lipids based on their hydrophobicity.

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is commonly used.

-

Column Temperature: Maintaining a constant column temperature (e.g., 50°C) is crucial for reproducible retention times.

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) is the most common ionization technique for lipids, operated in both positive and negative ion modes to detect a wide range of lipid classes.

-

Data Acquisition: Data can be acquired in full scan mode for untargeted lipidomics or using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification of specific lipids.[7]

-

Visualizing the Workflow and Logic

To further clarify the role and selection of internal standards, the following diagrams illustrate the experimental workflow and the logical process of choosing an appropriate standard.

Caption: A typical experimental workflow for quantitative lipidomics using internal standards.

Caption: Logical workflow for the selection of an appropriate lipid internal standard.

Conclusion

The meticulous selection and application of internal standards are fundamental to achieving high-quality, reproducible data in quantitative lipidomics. While stable isotope-labeled standards are often the preferred choice due to their near-identical properties to endogenous lipids, odd-chain standards provide a robust and cost-effective alternative for many applications. By understanding the core principles, carefully considering the performance characteristics of different standard types, and adhering to rigorous experimental protocols, researchers can significantly enhance the reliability of their findings. This, in turn, will accelerate the pace of discovery in understanding the multifaceted roles of lipids in biological systems and the development of novel therapeutics.

References

- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-heptadecanoyl-2-myristoleoyl-sn-glycero-d5-3-phosphoethanolamine: Principles and Applications in Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-heptadecanoyl-2-myristoleoyl-sn-glycero-d5-3-phosphoethanolamine, a deuterated phospholipid with significant applications in lipidomics and drug development. While specific experimental data for this particular molecule is not extensively available, this document outlines its core principles based on the well-established roles of its constituent components and the broader use of deuterated lipids in mass spectrometry-based research.

Core Concepts: Structure and Function

1-heptadecanoyl-2-myristoleoyl-sn-glycero-d5-3-phosphoethanolamine is a synthetic, deuterated glycerophospholipid. Its structure consists of a glycerol (B35011) backbone, with the stereochemical configuration designated as sn (stereospecifically numbered). The sn-1 position is esterified with heptadecanoic acid, an odd-chain saturated fatty acid, while the sn-2 position is occupied by myristoleic acid, a monounsaturated fatty acid. The sn-3 position is linked to a phosphoethanolamine head group. Critically, the glycerol backbone is labeled with five deuterium (B1214612) atoms (d5), which imparts a known mass shift, making it an ideal internal standard for mass spectrometry applications.[1]

The use of deuterated molecules is particularly beneficial in structural biology research and pharmaceutical development.[2] The incorporation of deuterium can simplify proton nuclear magnetic resonance (NMR) spectra and facilitate the detection of signals from biomolecules in other NMR experiments.[2]

Quantitative Data Summary

Due to the novelty of this specific phospholipid, a comprehensive experimental dataset is not publicly available. However, the table below summarizes the expected physicochemical properties based on its constituent parts and data from structurally similar lipids.

| Property | Value | Reference |

| Molecular Formula | C36H67D5NO8P | Calculated |

| Molecular Weight | ~682.9 g/mol | Calculated |

| Fatty Acid at sn-1 | Heptadecanoic acid (17:0) | - |

| Fatty Acid at sn-2 | Myristoleic acid (14:1) | - |

| Head Group | Phosphoethanolamine | - |

| Isotopic Label | Deuterium (d5) on glycerol backbone | - |

The Role of Deuterated Standards in Lipidomics

In the field of lipidomics, accurate quantification of lipid species is crucial for understanding their roles in health and disease.[1] Deuterated standards, which are chemically identical to their endogenous counterparts but have a higher mass, are indispensable for achieving reliable and reproducible results through isotope dilution mass spectrometry.[1]

The core principle involves introducing a known quantity of the deuterated lipid into a biological sample at the beginning of the experimental workflow.[1] Because the deuterated standard and the endogenous analyte have nearly identical physicochemical properties, they experience similar losses during sample preparation and exhibit similar ionization efficiencies in the mass spectrometer.[1] The mass spectrometer can differentiate between the analyte and the deuterated standard based on their mass-to-charge (m/z) ratio. By comparing the signal intensity of the endogenous lipid to that of the known amount of the deuterated internal standard, precise quantification can be achieved.[1]

Experimental Protocols

While a specific protocol for this exact molecule is not available, the following outlines a general methodology for the use of deuterated phospholipids (B1166683) as internal standards in a typical lipidomics workflow.

Experimental Workflow for Lipid Quantification using a Deuterated Standard

Caption: A typical experimental workflow for quantitative lipid analysis using a deuterated internal standard.

1. Sample Preparation:

-

A biological sample (e.g., plasma, tissue homogenate) is obtained.

-

A precise and known amount of the deuterated internal standard, 1-heptadecanoyl-2-myristoleoyl-sn-glycero-d5-3-phosphoethanolamine, is added ("spiked") into the sample.[1]

2. Lipid Extraction:

-

Lipids are extracted from the sample using a suitable solvent system, such as the Bligh-Dyer method (chloroform/methanol/water) or a methyl-tert-butyl ether (MTBE) based method.

3. Sample Processing:

-

The lipid extract is dried down under a stream of nitrogen and then reconstituted in a solvent compatible with the analytical instrumentation.

4. Mass Spectrometry Analysis:

-

The reconstituted lipid sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

The liquid chromatography step separates the different lipid species.

-

The mass spectrometer detects and fragments the lipid ions, allowing for the identification and quantification of both the endogenous lipid and the deuterated internal standard.

5. Data Analysis:

-

The peak areas of the endogenous lipid and the deuterated internal standard are measured.

-

The concentration of the endogenous lipid is calculated by comparing its peak area to the peak area of the known concentration of the internal standard.

Signaling Pathways and Logical Relationships

While this specific molecule is not a known signaling molecule itself, its use as an internal standard is based on a critical logical relationship in analytical chemistry. The diagram below illustrates this principle.

Caption: The logical relationship underpinning the use of a deuterated internal standard for accurate quantification.

The rationale is that any sample loss or variation in ionization efficiency during the experimental process will affect both the endogenous analyte and the chemically identical deuterated standard proportionally.[1] By measuring the ratio of the two signals, these variations are normalized, leading to a highly accurate determination of the analyte's concentration.

Conclusion

1-heptadecanoyl-2-myristoleoyl-sn-glycero-d5-3-phosphoethanolamine represents a valuable tool for researchers in lipidomics and related fields. Its unique combination of an odd-chain saturated fatty acid, a monounsaturated fatty acid, and a deuterated glycerol backbone makes it a highly specific internal standard for quantifying a distinct class of phospholipids. While direct experimental data on this molecule is emerging, the principles of its application are well-established and grounded in the robust methodology of isotope dilution mass spectrometry. This guide provides the foundational knowledge for its effective implementation in rigorous scientific research.

References

Methodological & Application

Application Note: Quantitative Analysis of Phosphatidylethanolamines in Biological Samples using 17:0-14:1 PE-d5 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylethanolamines (PEs) are a class of abundant phospholipids (B1166683) in cellular membranes, playing crucial roles in membrane structure, fusion, and cell signaling. The accurate quantification of PE species is vital for understanding their involvement in various physiological and pathological processes. This application note describes a robust and sensitive method for the quantification of PE species in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and a deuterated internal standard, 1-heptadecanoyl-2-myristoleoyl-sn-glycero-3-phosphoethanolamine-d5 (17:0-14:1 PE-d5). The use of a stable isotope-labeled internal standard is critical for correcting for variations in sample preparation and matrix effects, ensuring high accuracy and precision.

Principle

This method utilizes a "stable isotope dilution" approach. The deuterated internal standard, this compound, which is chemically identical to its non-labeled counterpart but has a different mass, is spiked into the sample at a known concentration at the beginning of the sample preparation process. During LC-MS/MS analysis, the endogenous PE species and the internal standard are co-eluted and detected by multiple reaction monitoring (MRM). The ratio of the peak area of the endogenous PE to that of the internal standard is used to calculate the concentration of the analyte, thereby normalizing for any sample loss during extraction and any ion suppression or enhancement during ionization.

Experimental Workflow

The overall experimental workflow for the quantification of phosphatidylethanolamines using this compound as an internal standard is depicted below.

Caption: Workflow for PE quantification using this compound.

Protocols

Materials and Reagents

-

Internal Standard: this compound (Avanti Polar Lipids or equivalent)

-

Solvents (LC-MS Grade): Methanol (B129727), Methyl-tert-butyl ether (MTBE), Water, Acetonitrile, Isopropanol

-

Additives: Ammonium formate, Formic acid

-

Biological Matrix: Plasma, tissue homogenate, or cell lysate

-

Equipment: Centrifuge, Nitrogen evaporator or vacuum concentrator, Vortex mixer, Analytical balance, LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)